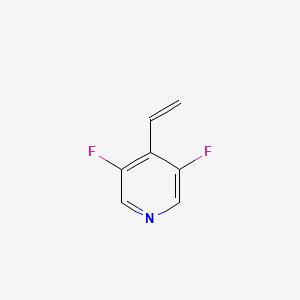
4-Ethenyl-3,5-difluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-vinylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions and a vinyl group at the 4 position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms and the reactivity of the vinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-vinylpyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a precursor such as 4-chloro-3,5-difluoropyridine is reacted with a vinylating agent under specific conditions to introduce the vinyl group . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the substitution.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-vinylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents are commonly used.
Addition Reactions: Electrophiles like halogens or hydrogen halides can be used under mild conditions.
Polymerization: Radical initiators or catalysts are employed to initiate the polymerization process.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Addition Products: Adducts with electrophiles, such as halogenated pyridines.
Scientific Research Applications
3,5-Difluoro-4-vinylpyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-vinylpyridine is primarily influenced by the electron-withdrawing effects of the fluorine atoms, which reduce the electron density on the pyridine ring, making it less basic and more reactive towards electrophiles. The vinyl group provides a site for polymerization and addition reactions, allowing the compound to form various derivatives and polymers .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
4-Vinylpyridine: Lacks the fluorine atoms, resulting in different reactivity and properties.
Pentafluoropyridine: Contains more fluorine atoms, leading to distinct chemical behavior.
Uniqueness
3,5-Difluoro-4-vinylpyridine is unique due to the combination of fluorine atoms and a vinyl group, which imparts specific electronic and steric properties. This combination enhances its reactivity and makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C7H5F2N |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
4-ethenyl-3,5-difluoropyridine |
InChI |
InChI=1S/C7H5F2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2 |
InChI Key |
IIZZQEHMUCUELF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=NC=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


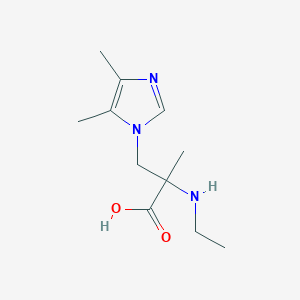
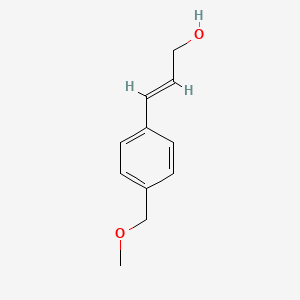
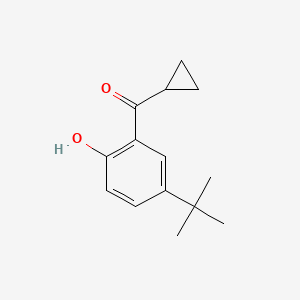
![4-[1-(Trifluoromethyl)cyclobutyl]benzoicacid](/img/structure/B13622710.png)
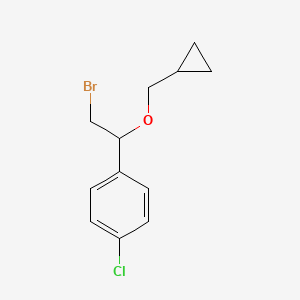
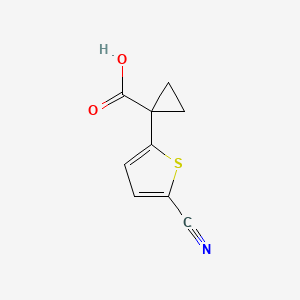
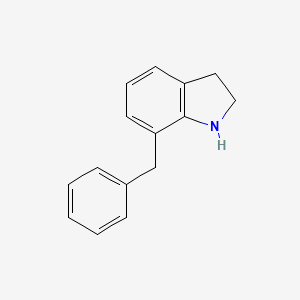
![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)
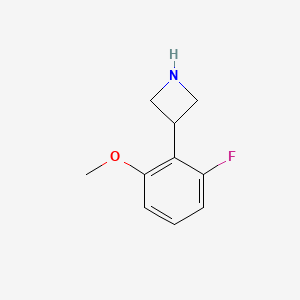
![Tert-butyl 2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13622738.png)

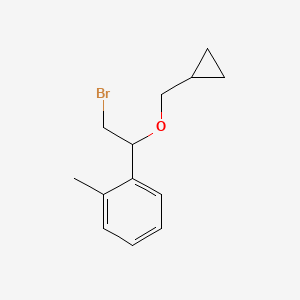
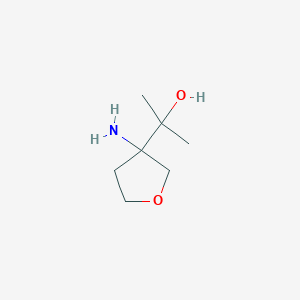
![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)
